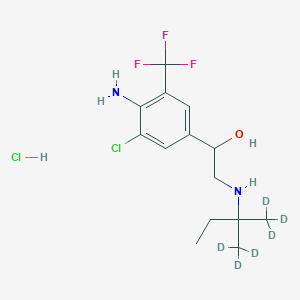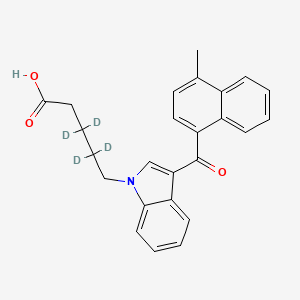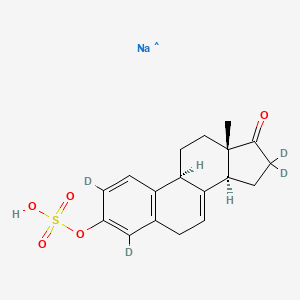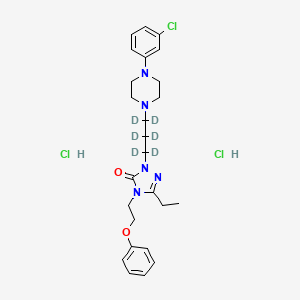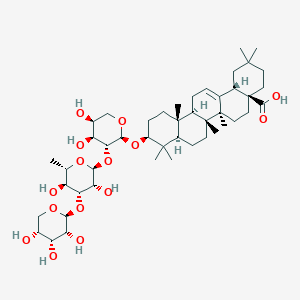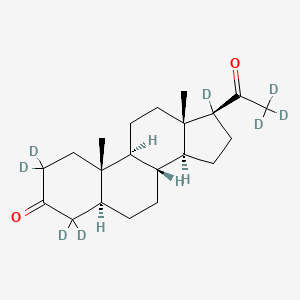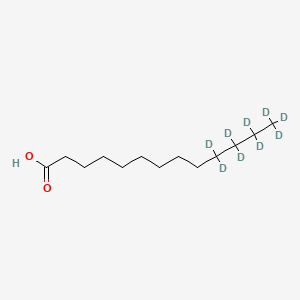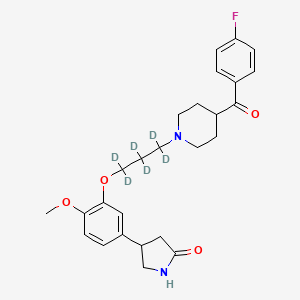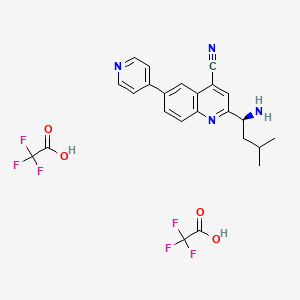
Aak1-IN-2 (tfa)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aak1-IN-2 (tfa) is a potent and selective inhibitor of Adaptor Protein 2-Associated Kinase 1 (AAK1). This compound has shown significant potential in the treatment of neuropathic pain and various viral infections. Aak1-IN-2 (tfa) is known for its ability to penetrate the blood-brain barrier, making it a valuable tool in neurological research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Aak1-IN-2 (tfa) involves multiple steps, starting with the preparation of the core pyrrolo[2,1-f][1,2,4]triazine structure. The synthetic route typically includes the following steps:
Formation of the pyrrolo[2,1-f][1,2,4]triazine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of functional groups to the core structure to enhance its inhibitory activity.
Purification: The final compound is purified using chromatographic techniques to achieve the desired purity
Industrial Production Methods
Industrial production of Aak1-IN-2 (tfa) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Aak1-IN-2 (tfa) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions are used to introduce different functional groups, enhancing or modifying its inhibitory properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of Aak1-IN-2 (tfa) with modified functional groups, which can be further studied for their biological activity .
Aplicaciones Científicas De Investigación
Aak1-IN-2 (tfa) has a wide range of scientific research applications:
Neuropathic Pain: It has been validated in clinical settings for the treatment of neuropathic pain by inhibiting AAK1.
Antiviral Research: The compound has shown potential in inhibiting viral entry into cells, making it a candidate for treating infections caused by viruses such as Hepatitis C, Dengue, Ebola, and COVID-19.
Neurodegenerative Diseases: Aak1-IN-2 (tfa) is being explored for its potential in treating diseases like Alzheimer’s and Parkinson’s by modulating receptor endocytosis.
Cancer Research: The compound’s ability to inhibit specific kinases makes it a valuable tool in cancer research.
Mecanismo De Acción
Aak1-IN-2 (tfa) exerts its effects by inhibiting Adaptor Protein 2-Associated Kinase 1 (AAK1). AAK1 is involved in the phosphorylation of the AP2M1 subunit, which is crucial for clathrin-mediated endocytosis. By inhibiting AAK1, Aak1-IN-2 (tfa) disrupts this pathway, reducing the internalization of receptors and viruses into cells .
Comparación Con Compuestos Similares
Similar Compounds
TIM-098a: Another potent AAK1 inhibitor with similar properties but different structural features.
Compound 30: A structurally similar compound with efficacy in pain models.
TIM-063: An ATP-competitive inhibitor with broader kinase selectivity.
Uniqueness
Aak1-IN-2 (tfa) stands out due to its high selectivity for AAK1 and its ability to penetrate the blood-brain barrier. This makes it particularly valuable for neurological research and the treatment of central nervous system disorders .
Propiedades
Fórmula molecular |
C24H22F6N4O4 |
|---|---|
Peso molecular |
544.4 g/mol |
Nombre IUPAC |
2-[(1S)-1-amino-3-methylbutyl]-6-pyridin-4-ylquinoline-4-carbonitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C20H20N4.2C2HF3O2/c1-13(2)9-18(22)20-11-16(12-21)17-10-15(3-4-19(17)24-20)14-5-7-23-8-6-14;2*3-2(4,5)1(6)7/h3-8,10-11,13,18H,9,22H2,1-2H3;2*(H,6,7)/t18-;;/m0../s1 |
Clave InChI |
ARWMHIAYTRRPLS-NTEVMMBTSA-N |
SMILES isomérico |
CC(C)C[C@@H](C1=NC2=C(C=C(C=C2)C3=CC=NC=C3)C(=C1)C#N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
SMILES canónico |
CC(C)CC(C1=NC2=C(C=C(C=C2)C3=CC=NC=C3)C(=C1)C#N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


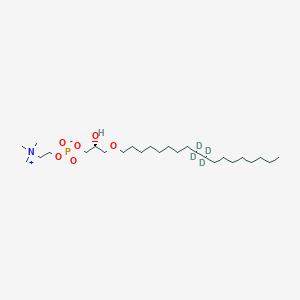
![2,2-diphenyl-2-[1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide;hydrobromide](/img/structure/B12414019.png)
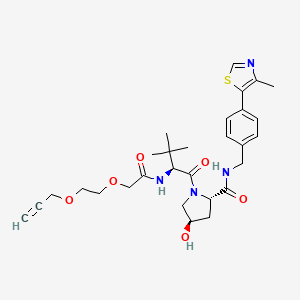
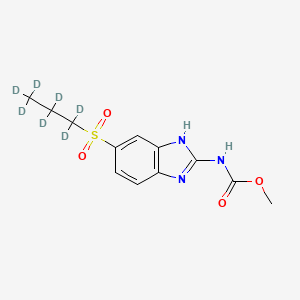
![5-chloro-N-[(2S,3R)-3-hydroxy-4-(methoxymethylamino)-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide](/img/structure/B12414041.png)
![5,6-dichloro-3-[(3Z)-3-methoxyiminoindol-2-yl]-1H-indol-2-ol](/img/structure/B12414044.png)
